
(R)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hexanoic acid.
Amidation: The precursor undergoes amidation with ®-1-methoxy-1-oxopropan-2-amine under controlled conditions to form the intermediate.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 6th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield compounds with additional oxo or carboxylic acid groups.
Reduction: Can produce alcohol derivatives.
Substitution: Can result in various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.
Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest through its molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxoheptanoic acid: Similar structure with an additional carbon in the chain.
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxopentanoic acid: Similar structure with one less carbon in the chain.
Uniqueness
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its specific interactions and reactivity make it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
6-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(10(15)16-2)11-8(12)5-3-4-6-9(13)14/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
IDJFHIMTTJNITP-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)NC(=O)CCCCC(=O)O |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



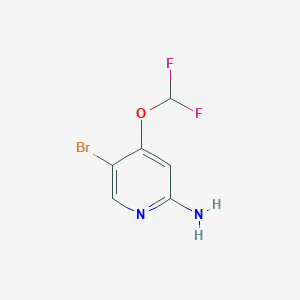
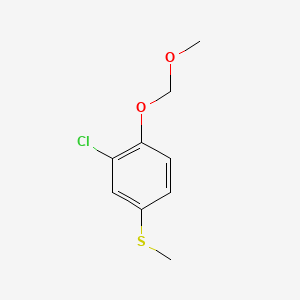
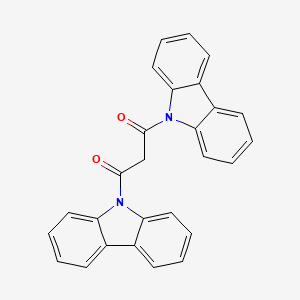
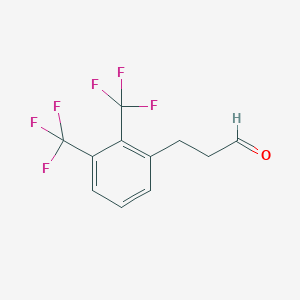

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
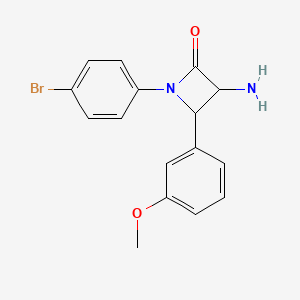

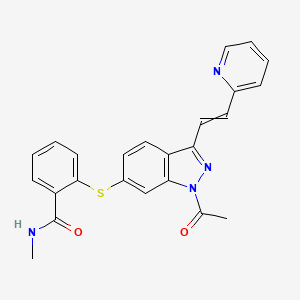
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)

